molecular formula C8H6INS2 B8232873 6-Iodo-2-(methylthio)benzo[d]thiazole

6-Iodo-2-(methylthio)benzo[d]thiazole

Cat. No.: B8232873
M. Wt: 307.2 g/mol
InChI Key: BNVCQPDDDUOBRT-UHFFFAOYSA-N
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Description

6-Iodo-2-(methylthio)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole core substituted with an iodine atom at the 6-position and a methylthio group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-2-(methylthio)benzo[d]thiazole typically involves multi-step reactions. One common method includes the reaction of 2-aminothiophenol with methyl iodide to form 2-(methylthio)benzo[d]thiazole, followed by iodination at the 6-position using iodine or an iodine-containing reagent . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as copper(I) iodide, with temperatures ranging from room temperature to 80°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-2-(methylthio)benzo[d]thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and reduced back to the thioether.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium sulfide or other nucleophiles can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazoles, while oxidation can produce sulfoxides or sulfones.

Mechanism of Action

The mechanism by which 6-Iodo-2-(methylthio)benzo[d]thiazole exerts its effects is largely dependent on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes, such as monoamine oxidase, by binding to the active site and preventing substrate access . The molecular targets and pathways involved can vary, but often include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodo-2-(methylthio)benzo[d]thiazole is unique due to the presence of both the iodine atom and the methylthio group, which confer distinct reactivity and potential for diverse applications. The iodine atom, in particular, enhances its utility in various coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

6-iodo-2-methylsulfanyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INS2/c1-11-8-10-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVCQPDDDUOBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred, room temperature mixture of 6-iodobenzo[d]thiazole-2-thiol (Reference Example 6a, 1.5 g, 5.1 mmol) and potassium carbonate (0.707 g, 5.1 mmol) in tetrahydrofuran (30 mL) was added methyl iodide (0.35 mL, 5.6 mmol). The reaction mixture was stirred at room temperature overnight, then volatiles were removed under reduced pressure to give a solid. The solid was partitioned between saturated aqueous sodium carbonate and chloroform. The chloroform layer was dried (MgSO4) and filtered. The filtrate was concentrated under reduced pressure to provide 6-iodo-2-(methylthio)benzo[d]thiazole. 1H NMR (300 MHz, CDCl3) δ ppm 2.78 (s, 3H), 7.58 (d, J=9 Hz, 1H), 7.69 (dd, J=2, 9 Hz, 1H), 8.07 (d, J=2 Hz, 1H); MS (DCI/NH3) m/z 308 (M+H)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.707 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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